
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione, also known as EMDT, is a chemical compound that belongs to the class of thiones. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H16N2S. EMDT has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been used in scientific research as a tool for studying the role of thiones in various biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular disorders. 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has also been used as a probe for studying the binding sites of thiones in proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It has also been shown to inhibit the growth and proliferation of cancer cells and to protect against cardiovascular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione. One direction is to study its effects on specific diseases such as cancer and cardiovascular disorders. Another direction is to investigate its potential as a therapeutic agent, either alone or in combination with other drugs. Further research is also needed to elucidate its mechanism of action and to identify its binding sites in proteins and enzymes. Finally, the development of new synthetic methods for 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione and its analogs may lead to the discovery of more potent and selective compounds for scientific research.
Métodos De Síntesis
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione can be synthesized by reacting 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces 1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione as a white crystalline solid, which can be purified by recrystallization from an appropriate solvent.
Propiedades
Número CAS |
186424-13-5 |
|---|---|
Nombre del producto |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
1-ethyl-5-(4-methylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15) |
Clave InChI |
YDXUEDMPRVGCRM-UHFFFAOYSA-N |
SMILES |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
SMILES canónico |
CCN1C(CNC1=S)C2=CC=C(C=C2)C |
Sinónimos |
1-Ethyl-5-(4-methylphenyl)-2-imidazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



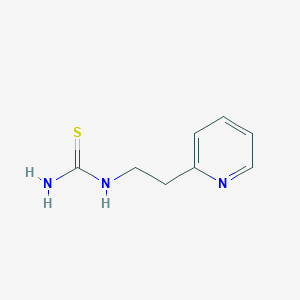
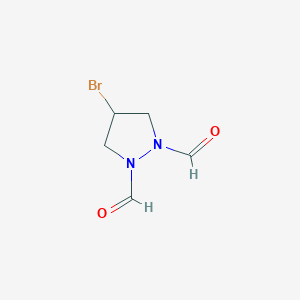
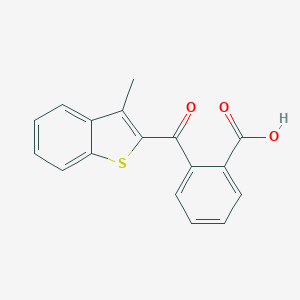
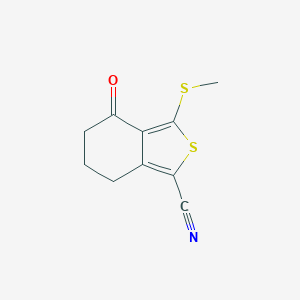

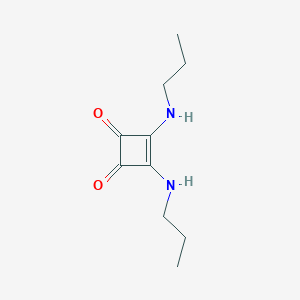
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

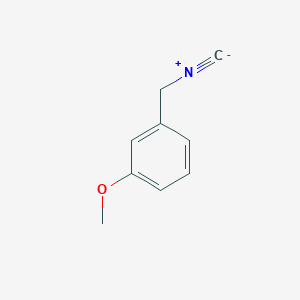


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)